molecular formula C13H18N2O B263808 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide

2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide

Cat. No.: B263808
M. Wt: 218.29 g/mol
InChI Key: VPSOXTGELRMRGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide, also known as TMCPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide is not fully understood. However, it has been suggested that this compound may exert its antitumor activity through the inhibition of tubulin polymerization, which is essential for cell division. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In addition, this compound has been shown to inhibit the proliferation and migration of cancer cells. Furthermore, this compound has been shown to exhibit antioxidant and anti-inflammatory activities, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. In addition, this compound exhibits high stability and can be stored for extended periods without significant degradation. However, this compound also has some limitations for lab experiments. It is highly toxic and poses a significant health hazard. Therefore, appropriate safety measures must be taken when handling this compound.

Future Directions

There are several future directions for the study of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide. One potential direction is the development of this compound-based anticancer drugs. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties. In addition, this compound can be used as a building block for the synthesis of novel materials with unique properties. Further studies are needed to explore the potential applications of this compound in materials science. Finally, this compound can be used as a catalyst for various reactions. Further studies are needed to optimize the catalytic activity of this compound and to explore its potential applications in catalysis.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it exhibits various biochemical and physiological effects. However, appropriate safety measures must be taken when handling this compound due to its high toxicity. Further studies are needed to explore the potential applications of this compound in medicinal chemistry, materials science, and catalysis.

Synthesis Methods

2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide can be synthesized through the reaction of 2-pyridinecarboxaldehyde and cyclopropanecarboxylic acid in the presence of 2,2,3,3-tetramethylbutane-1,4-diamine and triethylamine. The resulting product is then purified through recrystallization to obtain this compound in high yields.

Scientific Research Applications

2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit antitumor activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, this compound has been shown to exhibit efficient catalytic activity in various reactions.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

2,2,3,3-tetramethyl-N-pyridin-2-ylcyclopropane-1-carboxamide

InChI

InChI=1S/C13H18N2O/c1-12(2)10(13(12,3)4)11(16)15-9-7-5-6-8-14-9/h5-8,10H,1-4H3,(H,14,15,16)

InChI Key

VPSOXTGELRMRGM-UHFFFAOYSA-N

SMILES

CC1(C(C1(C)C)C(=O)NC2=CC=CC=N2)C

Canonical SMILES

CC1(C(C1(C)C)C(=O)NC2=CC=CC=N2)C

Origin of Product

United States

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